molecular formula C24H34ClNO18 B043556 (2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 118291-90-0

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B043556
M. Wt: 660 g/mol
InChI Key: KMYYNUOXSFGLNX-XFNLHOCBSA-N
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Description

2-Chloro-4-nitrophenyl α-D-maltotrioside is a colorimetric substrate for α-amylases. Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity. 2-Chloro-4-nitrophenyl α-D-maltotrioside has been used to characterize the activity of human pancreatic or salivary amylase.

Scientific Research Applications

Solubility and Chemical Properties

  • A study investigated the solubility of related sugar compounds in ethanol-water solutions, providing insights into the solubility behavior of complex sugar derivatives like the specified compound (Gong, Wang, Zhang, & Qu, 2012).
  • Research on the solubilities of various sugar derivatives in ethanol-water solutions, including those structurally related to the specified compound, could inform its potential applications in scientific research (Zhang, Gong, Wang, & Qu, 2012).

Molecular Studies and Synthesis

  • A study on the synthesis of structurally similar compounds provides insights into methods that could be applicable for synthesizing the specified compound (Liu, Li, Lu, & Miao, 2008).
  • The computational study of related compounds informs about their potential roles in regulating blood glucose levels, which may guide research into the biological activities of the specified compound (Muthusamy & Krishnasamy, 2016).

Biological and Pharmaceutical Applications

  • A study on the molecular basis of altered channel gating induced by compounds structurally related to the specified molecule provides insights into potential pharmaceutical applications (Gardner, Wu, Thomson, Zangerl-Plessl, Stary-Weinzinger, & Sanguinetti, 2017).
  • Research into the chemical constituents of pollen, including compounds structurally similar to the specified molecule, suggests potential applications in the exploration of natural product-derived therapeutics (Xuqian, 2014).

properties

CAS RN

118291-90-0

Product Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C24H34ClNO18

Molecular Weight

660 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H34ClNO18/c25-9-3-7(26(38)39)1-2-8(9)24(44-23-20(37)17(34)14(31)11(5-28)41-23)21(18(35)15(32)12(6-29)43-24)42-22-19(36)16(33)13(30)10(4-27)40-22/h1-3,10-23,27-37H,4-6H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19-,20-,21-,22-,23-,24-/m1/s1

InChI Key

KMYYNUOXSFGLNX-XFNLHOCBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2(C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

synonyms

2-chloro-4-nitrophenyl-alpha-maltotrioside
2-chloro-4-nitrophenylmaltotrioside
CNP-G3
CNP-maltotrioside

Origin of Product

United States

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